5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule .
Preparation Methods
The synthesis of 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and stability . The compound can inhibit or activate specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Trifluoromethylbenzenes: These compounds also contain the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylpyrazoles: These compounds have similar structures but may differ in their biological activities and applications.
Fluorinated Carboxylic Acids: These compounds share the carboxylic acid group and may have similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9F3N2O2 |
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Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-methyl-1-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-8(11(18)19)6-16-17(7)10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,18,19) |
InChI Key |
CVXDSOGMUDHKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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